Methyl 5-chloro-3-[(2-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-{[(2-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxylate is a complex organic compound with a molecular formula of C14H14ClNO5S2. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a methoxybenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3-{[(2-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the chlorination of 2-thiophenecarboxylic acid to introduce the chlorine atom at the 5-position. This is followed by the introduction of the sulfonamide group through a reaction with 2-methoxybenzylamine. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-{[(2-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 5-chloro-3-{[(2-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and infections.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-{[(2-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes, while the thiophene ring can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-{[(3-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxylate: This compound has a similar structure but with a different position of the methoxy group on the benzyl ring.
Methyl 5-chloro-3-{[(2-methoxy-2-oxoethyl)amino]sulfonyl}-2-thiophenecarboxylate: This compound features a methoxy-oxoethyl group instead of a methoxybenzyl group.
Uniqueness
Methyl 5-chloro-3-{[(2-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H14ClNO5S2 |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
methyl 5-chloro-3-[(2-methoxyphenyl)methylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H14ClNO5S2/c1-20-10-6-4-3-5-9(10)8-16-23(18,19)11-7-12(15)22-13(11)14(17)21-2/h3-7,16H,8H2,1-2H3 |
InChI Key |
DRLASMZUBBBIHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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